N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide
Description
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide is an acetamide derivative featuring a morpholine moiety and a formyl-substituted phenyl ring. Its structure combines the hydrogen-bonding capability of the morpholine ring with the electrophilic reactivity of the formyl group. The formyl group distinguishes it from related compounds, influencing its electronic properties and binding interactions.
Properties
CAS No. |
650628-77-6 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H16N2O3/c16-10-11-1-3-12(4-2-11)14-13(17)9-15-5-7-18-8-6-15/h1-4,10H,5-9H2,(H,14,17) |
InChI Key |
MYLSJMQANPYFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 4-formylbenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Key Steps:
-
Formation of 2-Chloro-N-(4-formylphenyl)acetamide :
Chloroacetyl chloride reacts with 4-aminobenzaldehyde in dichloromethane (DCM) with as a base to form the intermediate 2-chloroacetamide derivative . -
Substitution with Morpholine :
The chlorine atom in 2-chloroacetamide undergoes nucleophilic displacement with morpholine. This reaction proceeds efficiently in ionic liquids (e.g., [bmIm]OH) or conventional solvents (DMF) with , yielding the target compound .
Reaction Scheme:
Yield : 80–90% in ionic liquids .
Reactivity of the Formyl Group
The aldehyde moiety participates in condensation and nucleophilic addition reactions.
Claisen-Schmidt Condensation
Reaction with 2,4-thiazolidinedione in glacial acetic acid and sodium acetate forms a conjugated α,β-unsaturated ketone derivative :
Characterization :
Schiff Base Formation
Reaction with primary amines (e.g., aniline) in ethanol yields imine derivatives:
Hydrolysis of the Acetamide Moiety
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
Basic Hydrolysis:
Characterization :
Reduction of the Formyl Group
The aldehyde is reduced to a hydroxymethyl group using sodium borohydride ():
Yield : ~90% .
1H NMR^1\text{H NMR}1H NMR : Disappearance of 10.0 ppm (CHO), appearance of 4.5 ppm (-CHOH) .
Morpholine Ring Reactivity
The morpholine moiety can undergo quaternization with alkyl halides (e.g., methyl iodide) in acetonitrile:
Application : Enhances solubility for pharmacological studies .
Key Reaction Conditions
Scientific Research Applications
Synthesis Techniques
- Conventional Reactions : Traditional methods involve the reaction of 4-formylphenyl compounds with morpholine derivatives.
- Ionic Liquids : Recent studies have shown that using ionic liquids can improve yields and reduce reaction times significantly compared to conventional solvents .
Antimicrobial Activity
Research has demonstrated that N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide exhibits promising antimicrobial properties. A study synthesized various derivatives and tested their antibacterial activities against common pathogens. The results indicated that compounds with trifluoromethyl groups displayed excellent antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound No. | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| a | 7.1 | S. aureus |
| b | 8.1 | E. coli |
| c | 11.3 | Pseudomonas aeruginosa |
| d | 7.6 | Klebsiella pneumoniae |
| e | 5.7 | Enterobacter cloacae |
| Standard | 12 | Streptomycin (30 µg) |
Potential in Cancer Therapy
This compound has also been investigated for its potential role in cancer therapy. Its derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
Case Study 1: Antibacterial Efficacy
A detailed study conducted at Sri Satya Sai University evaluated the antibacterial efficacy of synthesized derivatives of this compound. The study utilized standard bacterial strains to assess the zone of inhibition and concluded that certain derivatives could serve as lead compounds for developing new antibiotics .
Case Study 2: Anticancer Activity
Another research initiative focused on the anticancer properties of this compound derivatives. The study highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug .
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and facilitates its transport across biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitutions on the Phenyl Ring
N-(4-Fluorophenyl)-2-(morpholin-4-yl)acetamide
- Structure : Fluorine replaces the formyl group at the para position.
- Properties : The electron-withdrawing fluorine enhances metabolic stability compared to the formyl group.
- Activity : Fluorophenyl derivatives are commonly used in drug design for improved bioavailability .
CAS 247592-74-1: 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
- Structure: Contains both formyl and nitro groups on substituted phenoxy rings.
- Properties : The nitro group increases electrophilicity, while methoxy enhances lipophilicity.
- Reactivity : Likely more reactive in nucleophilic aromatic substitution than N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide due to nitro group activation .
N-(3-(N'-Hydroxycarbamimidoyl)phenyl)-2-(morpholin-4-yl)acetamide
Modifications to the Acetamide Backbone
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
- Structure : Incorporates a thiazole ring with a methoxyphenyl substituent.
- Molecular weight (347.43) is higher than the target compound, affecting pharmacokinetics .
2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202)
Pharmacological Activity Comparisons
Anticancer Activity
- Compound 40 () : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide shows potent activity against HCT-1, SF268, and MCF-7 cell lines. The quinazoline-sulfonyl group likely contributes to kinase inhibition.
- Target Compound : The formyl group may target aldehyde dehydrogenases or form Schiff bases with biological nucleophiles, offering a distinct mechanism .
Anti-inflammatory Activity
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Exhibits activity comparable to Diclofenac. The morpholine-free structure contrasts with the target compound, suggesting divergent targets .
Physicochemical and Structural Data
*Estimated based on structural analogues.
Biological Activity
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a morpholine ring, which enhances its solubility and biological activity. The presence of the formyl group allows for interactions with various biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit or modulate enzyme activities, making it a valuable biochemical probe for studying enzyme functions. The morpholine moiety aids in the compound's transport across biological membranes, enhancing its efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results. For instance, studies have demonstrated its effectiveness against Candida albicans , Staphylococcus aureus , and Pseudomonas aeruginosa .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 49.6 µg/ml |
| Staphylococcus aureus | 36.8 µg/ml |
| Pseudomonas aeruginosa | 37.57 µg/ml |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but its structural attributes suggest potential interactions with cancer-related targets.
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, it has been investigated as a potential inhibitor of certain kinases linked to cancer progression.
- Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Current research indicates low toxicity levels at therapeutic doses, although further studies are needed to confirm these findings across different biological systems.
- Pharmacokinetic Studies : The compound's pharmacokinetics have been assessed to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Initial results suggest favorable pharmacokinetic profiles that support its potential use as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-formylphenylamine with 2-(morpholin-4-yl)acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Catalysts like piperidine (0.1–0.5 eq) may enhance reaction efficiency . Optimization involves varying solvents (e.g., ethanol, DCM), temperature (reflux vs. room temperature), and stoichiometry. Post-synthesis purification via silica gel chromatography (gradient elution with 0–8% MeOH in DCM) or recrystallization (ethyl acetate/hexane) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the formyl proton (~9.8–10.0 ppm) and morpholine protons (δ 3.5–3.7 ppm for N–CH₂–O groups). Aromatic protons from the 4-formylphenyl group appear as doublets (δ 7.3–7.7 ppm) .
- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. High-resolution MS distinguishes isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved for this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Address disorder in morpholine or formyl groups by refining occupancy factors and applying restraints. Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths/angles . For ambiguous electron density, complementary techniques like solid-state NMR or powder XRD can resolve packing effects .
Q. What computational approaches predict the bioactivity of this compound, and how do they align with experimental assays?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the morpholine oxygen’s hydrogen-bonding potential and the formyl group’s electrophilicity .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and topological indices. Validate against in vitro IC₅₀ data (e.g., kinase inhibition assays). Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations .
Q. How can researchers address low yields or by-product formation during synthesis?
- Methodology :
- By-product Analysis : Use LC-MS or TLC to identify impurities. Common issues include incomplete formylation or morpholine ring-opening. Adjust protecting groups (e.g., Boc for amines) or use milder bases (Na₂CO₃ instead of NaOH) .
- Yield Optimization : Employ microwave-assisted synthesis to reduce reaction time. For example, 80°C for 30 minutes in DMF increases yield by 15–20% compared to traditional reflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
